molecular formula C7H11ClN4O3 B13586948 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride

2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride

Cat. No.: B13586948
M. Wt: 234.64 g/mol
InChI Key: APURNOBBCRGFGZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

The synthesis of 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride typically involves the reaction of 5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with acetohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity .

Chemical Reactions Analysis

2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its potential use as an antiviral or anticancer agent. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(5-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetohydrazide hydrochloride can be compared with similar compounds such as:

    2-(5-Cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid: This compound has a cyano group instead of a hydrazide group, leading to different chemical properties and applications.

    Methyl 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various scientific fields.

Properties

Molecular Formula

C7H11ClN4O3

Molecular Weight

234.64 g/mol

IUPAC Name

2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetohydrazide;hydrochloride

InChI

InChI=1S/C7H10N4O3.ClH/c1-4-2-11(3-5(12)10-8)7(14)9-6(4)13;/h2H,3,8H2,1H3,(H,10,12)(H,9,13,14);1H

InChI Key

APURNOBBCRGFGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(=O)NN.Cl

Origin of Product

United States

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